Angiotensin I, val(5)-

Description

BenchChem offers high-quality Angiotensin I, val(5)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I, val(5)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

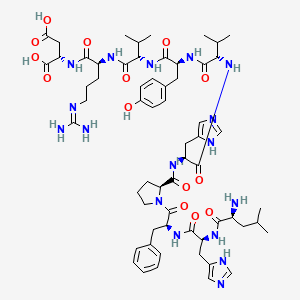

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYEIPUKIFIHI-OYFMMMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-43-5 | |

| Record name | Angiotensin I, val(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Angiotensin I, val(5)-

This guide provides a detailed examination of the molecular mechanisms underpinning the biological activity of Angiotensin I, val(5)-. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of pathways to offer a causal analysis of experimental design and interpretation, grounded in the established principles of the Renin-Angiotensin System (RAS).

Section 1: The Renin-Angiotensin System (RAS) and the Place of Angiotensin I, val(5)-

The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical pathway is initiated when renin, an enzyme released from the kidneys, cleaves angiotensinogen (produced by the liver) to form the decapeptide Angiotensin I.[1][3] This initial product is biologically inactive and serves as a precursor.

Angiotensin I, val(5)- is an analog of this precursor peptide. The designation "val(5)-" indicates that the amino acid at position 5 of the peptide chain is Valine, as opposed to Isoleucine which is common in humans and rats.[4][5] This substitution, characteristic of bovine Angiotensin I, is not merely a structural footnote; it can influence the peptide's subsequent biological activity and interactions, a crucial consideration in experimental pharmacology.[5][6] The system also features a counter-regulatory or "protective" axis, primarily involving Angiotensin-Converting Enzyme 2 (ACE2) and the Mas receptor, which balances the effects of the classical pathway.[7][8]

Section 2: The Canonical Pathway: Conversion to a Potent Vasopressor

The primary and most well-characterized mechanism of action for Angiotensin I, val(5)- follows the canonical RAS pathway, culminating in potent physiological effects. This involves enzymatic conversion, receptor binding, and intracellular signaling.

Enzymatic Conversion by Angiotensin-Converting Enzyme (ACE)

Angiotensin I, val(5)-, like its endogenous counterpart, is a substrate for Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[11] It cleaves the two C-terminal amino acids (His-Leu) from the decapeptide Angiotensin I, val(5)-, to produce the biologically active octapeptide, Angiotensin II, val(5)-.[12]

This conversion is the rate-limiting step for the peptide's activity and is the primary target for ACE inhibitor drugs, which block the formation of Angiotensin II and thereby lower blood pressure.[13]

Receptor Binding and Activation

The resulting octapeptide, Angiotensin II, val(5)-, exerts its effects by binding to specific cell surface receptors. The majority of the well-known physiological effects of Angiotensin II are mediated by the Angiotensin II Type 1 (AT1) receptor.[14] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, undergoes a conformational change to activate its associated heterotrimeric G protein, specifically Gq.

Downstream Signaling Cascade

Activation of the Gq protein initiates a well-defined intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme PLC.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The rise in both cytosolic Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response.

Physiological Consequences

This signaling cascade culminates in several key physiological outcomes:

-

Vasoconstriction: In vascular smooth muscle cells, the surge in intracellular Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, resulting in muscle contraction and a narrowing of blood vessels, which increases blood pressure.[12]

-

Aldosterone Secretion: In the adrenal cortex, AT1 receptor activation stimulates the synthesis and release of aldosterone. This hormone acts on the kidneys to increase the reabsorption of sodium and water, thereby increasing blood volume and pressure.[15]

-

Sympathetic Facilitation: Angiotensin II enhances the activity of the sympathetic nervous system by facilitating norepinephrine release from nerve terminals.[3]

Section 3: The Counter-Regulatory Axis: Alternative Metabolic Pathways

Modern understanding of the RAS acknowledges a protective, counter-regulatory axis that balances the classical pathway's pressor effects. While less studied for the val(5)- analog specifically, its components represent a plausible alternative fate for Angiotensin I, val(5)-.

The ACE2/Angiotensin-(1-7)/Mas Receptor Pathway

Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, functions differently. It is a carboxypeptidase that can cleave a single amino acid from Angiotensin I to form Angiotensin-(1-9), or more significantly, cleaves Angiotensin II to form the heptapeptide Angiotensin-(1-7).[8][16] Angiotensin-(1-7) can also be formed from Angiotensin I through other enzymatic pathways.[17]

This heptapeptide, Ang-(1-7), is the primary ligand for the Mas receptor, another GPCR.[18][19] The actions mediated by the Mas receptor generally oppose those of the AT1 receptor.[7]

Mas Receptor Signaling and Effects

Activation of the Mas receptor is associated with:

-

Vasodilation: Often mediated through the release of nitric oxide (NO) and prostaglandins.[17][18]

-

Anti-proliferative and Anti-fibrotic Effects: Counteracting the remodeling effects of Angiotensin II in tissues like the heart and kidneys.[8]

Further Metabolism

The metabolic cascade can continue. Ang-(1-7) itself can be cleaved by ACE into the pentapeptide Angiotensin-(1-5), which has also been shown to be an active mediator that can stimulate the Mas receptor.[20][21] This highlights the complexity of the system, where the same enzyme (ACE) can both generate the primary pressor agent (Ang II) and degrade the primary vasoprotective agents (Ang-(1-7)).

Section 4: Experimental Methodologies for Characterization

To rigorously investigate the mechanism of action of Angiotensin I, val(5)-, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for this analysis.

Protocol: In Vitro ACE Conversion Assay

This assay quantifies the efficiency of ACE in converting Angiotensin I, val(5)- to Angiotensin II, val(5)-. The rationale is to directly measure substrate disappearance and product appearance over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of Angiotensin I, val(5)- in ultrapure water.

-

Reconstitute recombinant human ACE to a stock concentration of 1 unit/mL in assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 8.0).

-

Prepare a reaction termination solution (e.g., 0.1% Trifluoroacetic Acid - TFA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 80 µL of assay buffer and 10 µL of the Angiotensin I, val(5)- stock solution. Pre-warm to 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the ACE enzyme solution. For a negative control, add 10 µL of assay buffer instead of the enzyme.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C. Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately terminate the reaction in each aliquot by mixing with an equal volume of the termination solution. This denatures the enzyme.

-

-

HPLC Analysis:

-

Analyze the terminated samples by reverse-phase HPLC using a C18 column.

-

Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the peptides.

-

Monitor the elution profile at 214 nm. Angiotensin I, val(5)- (substrate) will have a different retention time than Angiotensin II, val(5)- (product).

-

-

Data Analysis:

-

Generate standard curves for both peptides to quantify their concentrations.

-

Plot the concentration of the product formed over time to determine the initial reaction velocity.

-

Protocol: Radioligand Receptor Binding Assay

This assay determines the binding affinity of Angiotensin II, val(5)- for the AT1 receptor. It is a competitive assay where the unlabeled peptide competes with a radiolabeled ligand (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) for binding to receptors in a cell membrane preparation. The choice of a radiolabeled antagonist is critical as it prevents receptor internalization during the assay, ensuring measurement reflects true membrane binding.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human AT1 receptor (e.g., HEK293-AT1R).

-

Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL binding buffer, 25 µL radioligand (at a concentration near its Kd), and 25 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 25 µL of a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan), 25 µL radioligand, and 25 µL of membrane preparation. The excess unlabeled ligand prevents the radioligand from binding specifically to the receptor.

-

Competition: Add 25 µL of varying concentrations of unlabeled Angiotensin II, val(5)- (e.g., 10⁻¹¹ M to 10⁻⁵ M), 25 µL radioligand, and 25 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Angiotensin II, val(5)-.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Protocol: Functional Cellular Assay (Calcium Mobilization)

This assay measures the functional consequence of AT1 receptor activation by Angiotensin II, val(5)-. The rationale is that AT1R activation leads to a quantifiable increase in intracellular calcium, which can be detected with a fluorescent indicator dye.

Methodology:

-

Cell Preparation:

-

Plate AT1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Remove growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.

-

Wash the cells gently with buffer to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

-

Set the instrument to excite the dye at ~494 nm and measure emission at ~516 nm.

-

Record a stable baseline fluorescence for 15-30 seconds.

-

-

Compound Addition and Reading:

-

Automatically inject varying concentrations of Angiotensin II, val(5)- into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

-

-

Data Analysis:

-

Quantify the response as the peak fluorescence intensity minus the baseline.

-

Plot the response against the log concentration of Angiotensin II, val(5)-.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum response (Emax).

-

Section 5: Summary of Pharmacological Parameters

The biological activity of angiotensin analogs can be compared by summarizing key quantitative data from the literature and from the experiments described above.

| Parameter | Peptide | Value | Significance | Reference |

| Pressor Activity | [Val⁵]Angiotensin I | 181% (vs. [Ile⁵]Angiotensin I) | Demonstrates higher pressor activity in rats when compared mole for mole to the native rat form. | [22] |

| Pressor Activity | [Val⁵]Angiotensin II | 85% (vs. [Ile⁵]Angiotensin II) | Shows slightly lower pressor activity in rats compared to the native rat form. | [22] |

| Pressor Activity | [Val⁵]Angiotensin II | ~50% (vs. [Ile⁵]Angiotensin II) | In humans, the valine analog has significantly weaker pressor effects than the native human (isoleucine) form. | [6] |

| Steroidogenic Activity | [Val⁵]Angiotensin II | ~48% (vs. [Ile⁵]Angiotensin II) | The ability to stimulate aldosterone is also significantly lower in humans compared to the native form. | [6] |

| Receptor Affinity (Ki) | Angiotensin II, val(5)- | To be determined | Quantifies the binding strength to the AT1 receptor. Lower Ki indicates higher affinity. | - |

| Functional Potency (EC₅₀) | Angiotensin II, val(5)- | To be determined | Measures the concentration required to elicit a half-maximal functional response (e.g., calcium release). | - |

Section 6: Conclusion and Future Directions

Angiotensin I, val(5)- functions primarily as a pro-hormone, requiring conversion by ACE to the active Angiotensin II, val(5)-. Its mechanism of action is dominated by the activation of the AT1 receptor and the subsequent Gq/PLC/Ca²⁺ signaling cascade, leading to potent vasoconstrictor and steroidogenic effects. However, the presence of a counter-regulatory ACE2/Mas receptor axis presents an alternative metabolic pathway that could modulate its overall physiological impact. The species-specific differences in activity between valine and isoleucine-containing analogs underscore the importance of selecting appropriate models and reagents in RAS research.

Future research should focus on a detailed characterization of the processing of Angiotensin I, val(5)- by the alternative pathway enzymes and the functional activity of its metabolites, such as Ang-(1-7), val(5)-, at the Mas receptor. A comprehensive understanding of the balance between these two opposing axes is critical for the development of novel therapeutics targeting the Renin-Angiotensin System.

References

- [Val5]-Angiotensin II, human - LKT Labs. [URL: https://www.lktlabs.com/products/val5-angiotensin-ii-human-63]

- (ASN1, VAL5) ANGIOTENSIN II | Drug Information, Uses, Side Effects, Chemistry - DrugBank Online. [URL: https://go.drugbank.com/drugs/DB13778]

- Angiotensin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Angiotensin]

- CAS 484-43-5: (val5)-angiotensin I | CymitQuimica. [URL: https://www.cymitquimica.com/cas/484-43-5]

- Angiotensin I [Val5,Asn9], bullfrog - Echelon Biosciences. [URL: https://www.echelon-inc.com/product/angiotensin-i-val5asn9-bullfrog/]

- Erdos, E. G. (1976). Conversion of angiotensin I to angiotensin II. The American Journal of Medicine, 60(6), 749–759. [URL: https://pubmed.ncbi.nlm.nih.gov/190881/]

- Al-Azzam, A., et al. (2021). Synthesis, Physicochemical Characterization, In Vitro 2D/3D Human Cell Culture, and In Vitro Aerosol Dispersion Performance of Advanced Spray Dried and Co-Spray Dried Angiotensin (1—7) Peptide and PNA5 with Trehalose as Microparticles/Nanoparticles for Targeted Respiratory Delivery as Dry Powder Inhalers. Pharmaceutics, 13(8), 1278. [URL: https://www.mdpi.com/1999-4923/13/8/1278]

- Hayashi, Y., et al. (1977). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I"). Journal of Medicinal Chemistry, 20(2), 315–316. [URL: https://pubmed.ncbi.nlm.nih.gov/836506/]

- Derkx, F. H., et al. (1998). Angiotensin I-to-II Conversion in the Human Renal Vascular Bed. Journal of Hypertension, 16(12), 1999-2008. [URL: https://pubmed.ncbi.nlm.nih.gov/9886897/]

- Speth, R. C., et al. (1981). Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats. Hypertension, 3(6 Pt 2), II-25–II-29. [URL: https://pubmed.ncbi.nlm.nih.gov/7033506/]

- Validating the Biological Activity of Angiotensin-(1-7) Antagonist A-779 - Benchchem. [URL: https://www.benchchem.com/blog/validating-biological-activity-angiotensin-1-7-antagonist-779]

- Renin-Angiotensin-Aldosterone System - CV Physiology. [URL: https://www.cvphysiology.com/Blood%20Pressure/BP015]

- [Val5]-Angiotensin II, human [58-49-1] - Aapptec Peptides. [URL: https://www.aapptec.com/P000904]

- Lee, J., et al. (2016). Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor. Peptides, 86, 33–41. [URL: https://pubmed.ncbi.nlm.nih.gov/27660028/]

- Steckelings, U. M., et al. (2021). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. Pharmacological Reviews, 73(4), 1463–1515. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8462828/]

- Renin–angiotensin system - Wikipedia. [URL: https://en.wikipedia.org/wiki/Renin%E2%80%93angiotensin_system]

- Costa, T. R. G., et al. (2021). Identification and Characterization of Alamandine-(1-5), a New Component of the Renin-Angiotensin System. Circulation Research, 128(3), e47–e64. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.120.317942]

- Santos, R. A., et al. (1998). Renal actions of angiotensin-(1-7). Brazilian Journal of Medical and Biological Research, 31(10), 1269–1275. [URL: https://www.scielo.br/j/bjmbr/a/sXkC5R88FpQ5dJqX8XbX35M/?lang=en]

- Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/medicines/human/referrals/renin-angiotensin-system-ras-acting-agents]

- Immonen, I., et al. (2012). The expression of Mas-receptor of the renin–angiotensin system in the human eye. Acta Ophthalmologica, 90(5), 455–461. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3469493/]

- Kono, T., et al. (1975). Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man. Endocrinologia Japonica, 22(3), 249–254. [URL: https://pubmed.ncbi.nlm.nih.gov/1105151/]

- [Val5, Asn9] - Angiotensin I, bullfrog - Aapptec Peptides. [URL: https://www.aapptec.com/P000905]

- Lee, J., et al. (2016). Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor. ResearchGate. [URL: https://www.researchgate.

- [Val5]-Angiotensin II active peptide - MyBioSource. [URL: https://www.mybiosource.com/active-peptide-val5-angiotensin-ii/405919]

- Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. [URL: https://www.cvpharmacology.

- Piatek, K., et al. (2021). A New Perspective on the Renin-Angiotensin System. International Journal of Molecular Sciences, 22(19), 10487. [URL: https://www.mdpi.com/1422-0067/22/19/10487]

- Awad, A., et al. (2023). Effects of Angiotensin 1-7 and Mas Receptor Agonist on Renal System in a Rat Model of Heart Failure. International Journal of Molecular Sciences, 24(14), 11488. [URL: https://www.mdpi.com/1422-0067/24/14/11488]

- [Val5] Angiotensin II, Human 5 mg | Buy Online | Thermo Scientific™. [URL: https://www.thermofisher.

- Renin-Angiotensin-Aldosterone System (RAAS) - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/body/24933-renin-angiotensin-aldosterone-system]

- Gava, E., et al. (2012). Angiotensin-(1-7) Induces Mas Receptor Internalization. PLoS ONE, 7(7), e41277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401217/]

- Angiotensin: What It Is, Causes & Function - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/articles/24435-angiotensin]

- Ortiz, A. P. S., et al. (2021). Angiotensin-Converting Enzyme 2 (ACE2) in the Context of Respiratory Diseases and Its Importance in Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Infection. Journal of Clinical Medicine, 10(19), 4471. [URL: https://www.mdpi.com/2077-0383/10/19/4471]

Sources

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. (ASN1, VAL5) ANGIOTENSIN II | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CAS 484-43-5: (val5)-angiotensin I | CymitQuimica [cymitquimica.com]

- 10. Angiotensin I [Val5,Asn9], bullfrog - Echelon Biosciences [echelon-inc.com]

- 11. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin - Wikipedia [en.wikipedia.org]

- 13. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 14. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. Synthesis, Physicochemical Characterization, In Vitro 2D/3D Human Cell Culture, and In Vitro Aerosol Dispersion Performance of Advanced Spray Dried and Co-Spray Dried Angiotensin (1—7) Peptide and PNA5 with Trehalose as Microparticles/Nanoparticles for Targeted Respiratory Delivery as Dry Powder Inhalers [mdpi.com]

- 19. The expression of Mas-receptor of the renin–angiotensin system in the human eye - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I") - PubMed [pubmed.ncbi.nlm.nih.gov]

"Angiotensin I, val(5)-" synthesis and solid-phase peptide procedure

An In-Depth Technical Guide to the Solid-Phase Synthesis of Angiotensin I, val(5)-

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical overview of the chemical synthesis of Angiotensin I, val(5)-, a decapeptide with the sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu. We will explore the foundational principles of modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy, which has become the gold standard for its efficiency and milder reaction conditions.[1][2] This document is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical rationale for each stage of the process—from resin selection and peptide assembly to final cleavage, purification, and characterization. Our focus is on providing a self-validating system of protocols grounded in established chemical principles and supported by authoritative references.

Introduction: Angiotensin I, val(5)- and the Power of SPPS

Angiotensin I is a decapeptide hormone that serves as a precursor to the potent vasoconstrictor Angiotensin II, a key regulator in the renin-angiotensin system responsible for controlling blood pressure and fluid balance.[3][4][5] The native human form of Angiotensin I has an isoleucine at position 5. The analog we will synthesize, Angiotensin I, val(5)-, substitutes this with a valine residue. The ability to synthesize such analogs is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe receptor binding, enzymatic conversion, and biological activity.

The synthesis of such a peptide is made feasible and efficient by the Solid-Phase Peptide Synthesis (SPPS) methodology, pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][6][7][8] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[1][9] This approach revolutionizes peptide synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing of the resin.[9]

This guide will focus on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy, which offers the advantage of using a mild base for N-α-deprotection, ensuring the stability of acid-labile side-chain protecting groups until the final cleavage step.[2][10]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The success of SPPS hinges on a cyclical process of deprotection and coupling, all occurring on a solid support. Understanding the function of each component is critical to troubleshooting and optimizing the synthesis.

The Solid Support: Wang Resin

For peptides that require a free carboxylic acid at the C-terminus, such as Angiotensin I, val(5)-, the Wang resin is an excellent and widely used choice.[6][11][12] This resin consists of a polystyrene core functionalized with a 4-hydroxymethylphenoxymethyl linker. The first amino acid is attached via an ester bond that is stable throughout the synthesis but can be readily cleaved under moderately acidic conditions (e.g., with Trifluoroacetic Acid, TFA).[11][12]

Orthogonal Protection Strategy

The elegance of the Fmoc/tBu strategy lies in its orthogonality. Two different classes of protecting groups are used, each removable by a distinct chemical mechanism without affecting the other.

-

N-α-Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus of the incoming amino acid. It is stable to acid but is quantitatively removed by a short treatment with a secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF).[2][10]

-

Side-Chain Protection (Permanent): The functional side chains of amino acids (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Tyrosine) are protected with groups that are stable to the basic conditions of Fmoc removal but are cleaved by acid. Common examples include tert-Butyl (tBu), tert-butyloxycarbonyl (Boc), and Trityl (Trt).[1]

The SPPS Synthetic Cycle

The assembly of the peptide chain is an iterative process, with each cycle adding one amino acid. The core cycle, illustrated below, consists of three key stages: deprotection, activation/coupling, and washing.

Diagram 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Synthesis Protocol: Angiotensin I, val(5)-

The target sequence is: H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu-OH

Materials and Reagents

| Component | Purpose |

| Resin | |

| Fmoc-Leu-Wang Resin | Pre-loaded resin, starting point of the synthesis.[11] |

| Protected Amino Acids | |

| Fmoc-Asp(OtBu)-OH | Aspartic Acid with t-Butyl side-chain protection. |

| Fmoc-Arg(Pbf)-OH | Arginine with Pbf side-chain protection. |

| Fmoc-Val-OH | Valine (no side-chain protection needed). |

| Fmoc-Tyr(tBu)-OH | Tyrosine with t-Butyl side-chain protection. |

| Fmoc-His(Trt)-OH | Histidine with Trityl side-chain protection. |

| Fmoc-Pro-OH | Proline (no side-chain protection needed). |

| Fmoc-Phe-OH | Phenylalanine (no side-chain protection needed). |

| Solvents | |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling. |

| Dichloromethane (DCM) | Solvent for resin swelling and washing. |

| Reagents | |

| Piperidine | Base for Fmoc-deprotection. |

| HBTU & HOBt | Coupling reagents for activating the amino acid carboxyl group.[13][14][15] |

| DIPEA | Non-nucleophilic base for coupling reaction. |

| Trifluoroacetic Acid (TFA) | Strong acid for final cleavage and side-chain deprotection.[16] |

| TIS & H₂O & EDT | Scavengers for the cleavage cocktail to prevent side reactions. |

| Diethyl Ether (Cold) | For precipitation of the cleaved peptide. |

Step-by-Step Synthesis Procedure

This protocol assumes a manual synthesis on a 0.1 mmol scale.

-

Resin Preparation:

-

Place Fmoc-Leu-Wang resin (0.1 mmol) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes, then wash with DMF (3x).[17]

-

-

SPPS Cycles (Repeat for each amino acid in reverse order: His, Phe, Pro, etc.)

-

a. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.[18]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

b. Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), HOBt (0.4 mmol, 4 eq) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution to activate it (observe color change).

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

c. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

d. Monitoring (Kaiser Test):

-

Take a small sample of beads (a few milligrams).[19]

-

Wash them with ethanol.

-

Add 2-3 drops each of ninhydrin solutions A (KCN in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).[20][21]

-

Result: Blue beads indicate incomplete coupling (free primary amine).[19] Yellow/clear beads indicate a complete reaction. If the test is positive, the coupling step (2b) should be repeated. Note: Proline will give a brown/red color, so a different test like the chloranil test may be used for confirmation.[19][23]

-

-

-

Final Deprotection:

-

After the final amino acid (Asp) has been coupled, perform a final Fmoc deprotection (step 2a) to expose the N-terminal amine.

-

Wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol.

-

Dry the resin under vacuum.

-

Peptide Cleavage and Deprotection

This step simultaneously cleaves the peptide from the Wang resin and removes all acid-labile side-chain protecting groups.

Cleavage Cocktail Components:

| Reagent | Volume % | Function |

| Trifluoroacetic Acid (TFA) | 94% | Cleaves peptide from resin; removes protecting groups.[16] |

| Water | 2.5% | Scavenger; proton source. |

| Ethanedithiol (EDT) | 2.5% | Scavenger for Trityl groups (from His).[24] |

| Triisopropylsilane (TIS) | 1% | Cation scavenger, prevents alkylation of Trp (not in this sequence, but good practice). |

Procedure:

-

Place the dry peptide-resin in a round-bottom flask.

-

Add the cold cleavage cocktail (e.g., 10 mL for 0.1 mmol resin).

-

Stir at room temperature for 2-3 hours.

-

Filter the resin away and wash it with a small amount of fresh TFA.

-

Combine the filtrates.

Diagram 2: Post-synthesis workflow from cleavage to final purified product.

Purification and Characterization

The crude product from the cleavage step will contain the target peptide along with various impurities from incomplete couplings (deletion sequences) or side reactions during synthesis and cleavage.[25][26]

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[27][28]

Typical Protocol:

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the solution onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

-

Monitor the elution at 220 nm and 280 nm (for Tyrosine).

-

Collect fractions corresponding to the main peak.

-

Characterization and Quality Control

After purification, it is essential to confirm the identity and purity of the final product.

-

Analytical RP-HPLC:

-

Inject a small sample of the purified fractions onto an analytical C18 column using a fast gradient.

-

Purity is determined by integrating the area of the main peak relative to the total peak area. A single, sharp peak indicates high purity.[27]

-

-

Mass Spectrometry (MS):

-

Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to determine the molecular weight of the peptide.

-

The observed mass should match the calculated theoretical mass for Angiotensin I, val(5)- (C₅₉H₈₇N₁₇O₁₄, MW: 1282.45 Da). This confirms the correct sequence was synthesized.

-

Conclusion

The solid-phase synthesis of Angiotensin I, val(5)- is a robust and highly feasible process when applying the modern Fmoc/tBu strategy. By understanding the chemical principles behind each step—from the selection of the Wang resin to achieve a C-terminal acid, to the orthogonal protection scheme, the mechanism of coupling reagents like HBTU, and the rationale for scavenger use during TFA cleavage—researchers can reliably produce high-quality peptides for biological and pharmacological research. The success of the synthesis relies on careful execution of the iterative deprotection and coupling cycles and is validated through rigorous purification by RP-HPLC and characterization by mass spectrometry.

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.

- Nakayama, T., Nakajima, T., & Sokabe, H. (1977). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I"). Journal of Medicinal Chemistry, 20(2), 315-316.

- Gopi, H., Ravindra, G., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(35), 6814-6821.

- Advantages of Wang Resin in Peptide Synthesis. (n.d.). AltaBioscience.

- HBTU. (n.d.). In Wikipedia.

- Sarin, V. K., Kent, S. B., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.

- (val5)-angiotensin I. (n.d.). CymitQuimica.

- Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). In Organic Chemistry. OpenStax.

- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.

- Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts.

- Use of the Ninhydrin Reaction to Monitor Fmoc Solid-Phase Peptide Synthesis. (n.d.). Thermo Fisher Scientific.

- The Merrifield Solid-Phase Technique. (2022). Chemistry LibreTexts.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.

- Solid-Phase Peptide Synthesis (Merrifield). (n.d.). St. Paul's Cathedral Mission College.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera.

- Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (n.d.). ScienceDirect.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- da Costa, J. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Wang Resin. (n.d.). Aapptec Peptides.

- Christensen, T. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace.

- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz

- Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation.

- TFA cleavage of DSIP synthesis on a Wang resin. (n.d.). ResearchGate.

- Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson.

- Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Novabiochem®.

- Angiotensin I [Val5,Asn9], bullfrog. (n.d.). Echelon Biosciences.

- Angiotensin. (n.d.). In Wikipedia.

- Hansen, A. H., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-published.

- Selvam, P. P., et al. (2013). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin. Asian Journal of Chemistry, 25(15), 8673-8676.

- Schiller, P. W. (1977). Synthesis and solution conformation of [Trp1, Val5]-angiotensin II. PubMed.

- Angiotensin I. (n.d.). PubChem.

- Kreutzer, A. G., et al. (2020).

- Selvam, P. P., et al. (2016). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin.

- Thampi, N. S., et al. (1968). The solid phase syntheses of 5-isoleucine-angiotensin I and 5-isoleucine (10-14C(U),-leucine)-angiotensin I. Life Sciences, 7(12), 641-645.

- Solid-phase peptide synthesis. (2014). RSC Publishing.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. CAS 484-43-5: (val5)-angiotensin I | CymitQuimica [cymitquimica.com]

- 4. Angiotensin - Wikipedia [en.wikipedia.org]

- 5. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. digital.csic.es [digital.csic.es]

- 11. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 12. peptide.com [peptide.com]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. HBTU - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. asianpubs.org [asianpubs.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. scispace.com [scispace.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. agilent.com [agilent.com]

- 26. waters.com [waters.com]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. agilent.com [agilent.com]

An In-depth Technical Guide to Angiotensin I, val(5)-: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renin-Angiotensin System and the Emergence of a Key Peptide

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular physiology, orchestrating a complex cascade of enzymatic reactions and hormonal signaling to regulate blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] Central to this system is the decapeptide Angiotensin I, a prohormone that serves as the substrate for Angiotensin-Converting Enzyme (ACE), which in turn generates the potent vasoconstrictor, Angiotensin II.[3][4] While much of the focus in human physiology has been on Angiotensin I containing isoleucine at the fifth position ([Ile5]-Angiotensin I), a significant variant, [Val5]-Angiotensin I, plays a crucial role in the physiological landscape of other species and has been instrumental in the foundational research that unraveled the complexities of the RAS.

This technical guide provides a comprehensive overview of the discovery and scientific history of Angiotensin I, val(5)-, delving into its initial identification, the experimental methodologies that defined its character, and its significance in the broader context of angiotensin research and drug development.

The Dawn of Discovery: Unmasking Angiotensin and its Variants

The journey to understanding Angiotensin I, val(5)- is intrinsically linked to the broader history of the renin-angiotensin system. The story begins in 1898 when Tigerstedt and Bergman first identified a pressor substance in renal extracts, which they named "renin".[5][6] It wasn't until the mid-20th century, however, that the true nature of this system began to be elucidated. In 1934, Harry Goldblatt's work on experimental hypertension in dogs by restricting renal blood flow laid the groundwork for identifying a humoral mediator.[5][6] Subsequently, in the late 1930s and early 1940s, independent research groups led by Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina isolated and characterized the active pressor substance, which they respectively named "angiotonin" and "hypertensin".[5] A collaborative agreement in 1958 led to the adoption of the unified term "angiotensin".[5]

Initial research focused on the isolation and characterization of this pressor substance from various species. A pivotal moment in the history of Angiotensin I, val(5)- was the discovery that the angiotensin derived from bovine plasma differed from that found in other species, such as the horse and hog. This species-specific variation was a key focus of early structure-activity relationship studies.

The primary structure of bovine Angiotensin I was elucidated, revealing the presence of a valine residue at the fifth position of the decapeptide chain. This distinguished it from the isoleucine-containing variant found in humans and other animals.

Biochemical Profile and Physiological Role

Angiotensin I, val(5)- is a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu. Its primary and most well-understood function is to serve as a substrate for Angiotensin-Converting Enzyme (ACE).[7] ACE cleaves the C-terminal dipeptide His-Leu from Angiotensin I, val(5)- to produce the octapeptide Angiotensin II, val(5)-, a potent vasoconstrictor.[3]

The substitution of valine for isoleucine at position 5 has been a subject of extensive research to understand its impact on the peptide's biological activity.

Comparative Biological Activity

Early comparative studies were crucial in defining the physiological consequences of the valine-for-isoleucine substitution. These investigations typically employed bioassays, such as the rat pressor assay, to quantify the hypertensive effects of different angiotensin analogs.

| Angiotensin Analog | Relative Pressor Activity (%) | Reference |

| [Ile5]Angiotensin I | (Reference) | [8] |

| [Val5]Angiotensin I | ~88% of [Ile5]Angiotensin I | [8] |

| [Ile5]Angiotensin II | (Reference) | [9] |

| [Asn1, Val5]Angiotensin II | Significantly less potent than [Ile5]Angiotensin II | [9] |

| [Asp1, Val5]Angiotensin II | Less potent than [Ile5]Angiotensin II for pressor effects | [10] |

| [Asp1, Val5, Ser9]Angiotensin I | 181% of [Val5]Angiotensin I | [8] |

Table 1: Comparative pressor activities of various angiotensin analogs. The data highlights the subtle but significant differences in biological potency arising from amino acid substitutions.

Studies have shown that [Ile5]-Angiotensin II has more potent pressor and steroidogenic actions in humans compared to [Asn1, Val5]-Angiotensin II.[9] In rats, both bovine ([Val5]) and rat ([Ile5]) Angiotensin II produce similar increases in mean arterial pressure.[10] However, the isoleucine variant was found to significantly increase plasma norepinephrine levels, a sympathoexcitatory effect not observed with the valine variant.[10]

Experimental Methodologies: The Tools of Discovery

The elucidation of the structure and function of Angiotensin I, val(5)- was dependent on the development and refinement of key experimental techniques.

Peptide Synthesis: The Merrifield Solid-Phase Revolution

The ability to chemically synthesize peptides was a watershed moment in angiotensin research, allowing for the creation of various analogs to probe structure-activity relationships. The development of the solid-phase peptide synthesis method by R. Bruce Merrifield in the early 1960s was particularly transformative.[11][12] This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[11][12] This method greatly simplified the purification process and enabled the efficient synthesis of peptides like [Val5]-Angiotensin I and its analogs.[8][13]

A Simplified Workflow for Merrifield Solid-Phase Peptide Synthesis of [Val5]-Angiotensin I:

Caption: Merrifield solid-phase synthesis of [Val5]-Angiotensin I.

Isolation and Purification from Natural Sources

Prior to the widespread availability of synthetic peptides, the isolation of angiotensins from biological sources was a formidable challenge. The process typically involved multiple steps of extraction and chromatography to purify the peptide from complex mixtures like blood plasma.

General Protocol for the Historical Isolation of Angiotensin from Bovine Plasma:

-

Plasma Collection and Inhibition of Proteolysis: Blood is collected into a solution containing protease inhibitors to prevent the degradation of angiotensins.

-

Protein Precipitation: Proteins in the plasma are precipitated, often using agents like acetone, to separate them from smaller peptides.[5]

-

Extraction: The supernatant containing the peptides is extracted to further remove interfering substances.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography to purify the angiotensin peptides. Early methods relied on techniques like column chromatography with adsorbents such as alumina or ion-exchange resins. Later, the advent of high-performance liquid chromatography (HPLC) revolutionized the purification process, allowing for high-resolution separation of different angiotensin variants.[14]

Bioassays for Functional Characterization: The Rat Pressor Assay

The biological activity of angiotensin and its analogs was historically quantified using bioassays, with the rat pressor assay being a widely adopted standard. This in vivo assay measures the increase in blood pressure in an anesthetized rat following the intravenous administration of the test compound.

A Step-by-Step Overview of the Historical Rat Pressor Assay:

-

Animal Preparation: A rat is anesthetized, and a cannula is inserted into a carotid artery or femoral artery to monitor blood pressure.[5] A second cannula is inserted into a jugular vein for the administration of test substances.

-

Basal Blood Pressure Measurement: The animal's baseline blood pressure is recorded.

-

Administration of Angiotensin Standard: A known amount of a standard angiotensin preparation is injected, and the resulting increase in blood pressure is measured.

-

Administration of Test Sample: A known amount of the test sample, such as a purified fraction from plasma or a synthetic analog, is injected.

-

Measurement of Pressor Response: The increase in blood pressure elicited by the test sample is recorded.

-

Comparison and Quantification: The pressor response of the test sample is compared to that of the standard to determine its relative activity.

Caption: Experimental workflow for the rat pressor bioassay.

The Renin-Angiotensin System Signaling Pathway

The discovery and characterization of Angiotensin I, val(5)- were instrumental in piecing together the broader signaling cascade of the renin-angiotensin system.

Caption: The Renin-Angiotensin System cascade featuring Angiotensin I, val(5)-.

Conclusion: A Legacy of Foundational Research

The discovery and scientific history of Angiotensin I, val(5)- represent a critical chapter in the story of cardiovascular physiology. Its identification as a naturally occurring variant in bovine species spurred intensive research into the structure-activity relationships of angiotensins, laying the groundwork for the development of pharmacological agents that target the renin-angiotensin system. The experimental methodologies honed during the study of this peptide, from solid-phase synthesis to in vivo bioassays, became standard techniques in the field. For researchers and drug development professionals today, an appreciation of this history provides a valuable context for understanding the nuances of the renin-angiotensin system and the ongoing efforts to modulate its activity for therapeutic benefit.

References

- Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648.

- Nakajima, T., Nakayama, T., & Sokabe, H. (1971). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I").

- Schullek, J. R., & Wilson, I. B. (1989). Purification of bovine angiotensin converting enzyme. Life Sciences, 45(8), 685-690.

- Basso, N., & Terragno, N. A. (2001). History about the discovery of the renin-angiotensin system. Hypertension, 38(6), 1246-1249.

- Ganten, D., Minnich, J. L., Granger, P., Hayduk, K., Brecht, H. M., Barbeau, A., Boucher, R., & Genest, J. (1971). Angiotensin-forming enzyme in brain tissue. Science, 173(3991), 64-65.

- Corvol, P., & Williams, T. A. (1998). Angiotensin-I-converting enzyme and its relatives. Essays in Biochemistry, 33, 75-89.

- Holloway, M. K., et al. (2016). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production. Physiological Reports, 4(5), e12726.

- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.

- de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological Reviews, 52(3), 415-472.

- Bull, H. G., Thornberry, N. A., & Cordes, E. H. (1985). Purification of angiotensin-converting enzyme from rabbit lung and human plasma by affinity chromatography. Journal of Biological Chemistry, 260(5), 2952-2962.

- Kono, T., Oseko, F., Ikeda, F., Nanno, M., & Imura, H. (1979). Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man. Endocrinologia Japonica, 26(4), 453-459.

- Fitzsimons, J. T. (1998). Angiotensin, thirst, and sodium appetite. Physiological Reviews, 78(3), 583-686.

- Merrifield, R. B. (2006). Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry (6th ed.). OpenStax.

- Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides: Quantitative Structure−Activity Relationship Study of Di- and Tripeptides. Journal of Agricultural and Food Chemistry, 54(3), 732-738.

- Lymperopoulos, A., et al. (2016). Structure–activity relationship study of angiotensin II analogs in terms of b-arrestin-dependent signaling to aldosterone production. Physiological Reports, 4(5), e12726.

-

BÜHLMANN Laboratories AG. (n.d.). ACE kinetic. Retrieved from [Link]

- Wang, Y., et al. (2019). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. Food & Function, 10(11), 7137-7147.

- Isowa, Y., Ohmori, M., Ichikawa, T., Kurita, H., Sato, M., & Mori, K. (1977). Enzymatic Synthesis of Protected Valine-5 Angiotensin II Amide-1. Bulletin of the Chemical Society of Japan, 50(9), 2362-2365.

- Campbell, W. B., Brooks, S. N., & Pettinger, W. A. (1974). EFFECT OF ANGIOTENSIN II ON ALDOSTERONE SECRETION IN THE CONSCIOUS RAT. Journal of Endocrinology, 62(3), 539-547.

- Wei, C. C., Alhenc-Gelas, F., Corvol, P., & Clauser, E. (1991). Purification and analysis of lung and plasma angiotensin I-converting enzyme by high-performance liquid chromatography.

- Rice, G. I., et al. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal, 383(Pt 1), 45-51.

- Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of Pharmacology & Pharmacotherapeutics, 1(2), 81-85.

- G. L. Stahl, & D. F. Veber. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. Peptide Science, 90(3), 181-188.

- Basso, N., & Terragno, N. A. (2001). History About the Discovery of the Renin-Angiotensin System. Hypertension, 38(6), 1246-1249.

- Carey, R. M., & Siragy, H. M. (2003). The intrarenal renin-angiotensin system and diabetic nephropathy. Trends in Endocrinology & Metabolism, 14(6), 274-281.

- Wong, P. C., Hart, S. D., & Timmermans, P. B. (1991). Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats. Journal of Hypertension, 9(7), 639-642.

- Cordero, M. L., et al. (2019). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 24(18), 3247.

- Fournier, D., et al. (2012). Emergence and evolution of the renin–angiotensin–aldosterone system. Journal of Molecular Medicine, 90(5), 495-508.

- Lymperopoulos, A., et al. (2016). Structure-activity relationship study of angiotensin II analogs in terms of β-arrestin-dependent signaling to aldosterone production. Physiological Reports, 4(5), e12726.

- de Lima, D. P. (1998). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 21(4), 436-445.

- Schwyzer, R., & Sieber, P. (1957). [Synthesis and solution conformation of [Trp1, Val5]-angiotensin II]. Helvetica Chimica Acta, 40(3), 624-639.

- Wang, Y., et al. (2019). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. RSC Advances, 9(61), 35561-35571.

-

Wikipedia. (2023). Angiotensin-converting enzyme. In Wikipedia. Retrieved January 20, 2026, from [Link]

- Takei, Y., et al. (1989). A novel angiotensin I isolated from an elasmobranch fish.

- Douglas, J. G., Michailov, M., Khosla, M. C., & Bumpus, F. M. (1976). Comparative studies of receptor binding and steroidogenic properties of angiotensins in the rat adrenal glomerulosa. Endocrinology, 98(5), 1183-1191.

- Gómez-Ruiz, J. Á., et al. (2008). Angiotensin I converting enzyme-inhibitory activity of bovine, ovine, and caprine kappa-casein macropeptides and their tryptic hydrolysates. Journal of Dairy Science, 91(9), 3409-3416.

- Li, Y., et al. (2019). Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors. PLoS ONE, 14(4), e0215629.

- Merrifield, R. B. (1986). Solid Phase Synthesis. Science, 232(4748), 341-347.

- Fitzgerald, C., & Meisel, H. (1999). Identification of a novel angiotensin-I-converting enzyme inhibitory peptide corresponding to a tryptic fragment of bovine ß-lactoglobulin. FEBS Letters, 461(1-2), 143-146.

- Zimmerman, B. G. (1981). Low-Dose Angiotensin II Enhances Pressor Responses Without Causing Sustained Hypertension. Hypertension, 3(3), 290-296.

- de Lima, D. P. (1998). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 21(4), 436-445.

- Bader, M. (2013). An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. Current Hypertension Reports, 15(1), 34-40.

-

emp BIOTECH. (2024, May 14). Chromatography: Getting the Most out of Plasma Fractionation. Retrieved from [Link]

- Macarthur, H., Kesteven, P., & Gardiner, S. M. (1994). Differential effects of endotoxaemia on pressor and vasoconstrictor actions of angiotensin II and arginine vasopressin in conscious rats. British Journal of Pharmacology, 111(2), 449-455.

- Li, X., et al. (2024). Mesenchymal Stem Cell-Derived Exosomes miR-143-3p Attenuates Diabetic Kidney Disease by Enhancing Podocyte Autophagy via Bcl-2/Beclin1 Pathway. International Journal of Molecular Sciences, 25(11), 5891.

- Ondetti, M. A., & Cushman, D. W. (1981). Structural relationships of angiotensin converting‐enzyme inhibitors to pharmacologic activity. CRC Critical Reviews in Biochemistry, 10(4), 381-411.

- Li, Y., et al. (2022). Establishment of a candidate reference method for angiotensin Ⅱ in human plasma.

Sources

- 1. Purification of bovine angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Purification and analysis of lung and plasma angiotensin I-converting enzyme by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.210.105.67 [20.210.105.67]

- 13. Synthesis and solution conformation of [Trp1, Val5]-angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteolytic Processing of Angiotensin-I in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to [Val⁵]-Angiotensin I: Structure, Function, and Characterization

This guide provides a comprehensive technical overview of the peptide [Val⁵]-Angiotensin I, a critical analog of the endogenous hormone Angiotensin I. Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's core structural features, its place within the renin-angiotensin system, and detailed methodologies for its characterization. Our focus is on delivering field-proven insights and self-validating protocols to empower your research and development endeavors.

Introduction: The Significance of [Val⁵]-Angiotensin I in the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a pivotal hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] At the heart of this system is the conversion of angiotensinogen, a liver-derived protein, into a decapeptide known as Angiotensin I.[1][2][3] While physiologically inactive, Angiotensin I serves as the direct precursor to the potent vasoconstrictor, Angiotensin II.[1][2][3][4][5]

[Val⁵]-Angiotensin I is a variant of this crucial precursor where the isoleucine residue at position 5 is substituted with a valine. This particular analog is significant in research as it is the bovine form of Angiotensin I and is frequently used as a substrate for studying the activity of Angiotensin-Converting Enzyme (ACE).[4] Understanding its unique structural and functional characteristics is paramount for researchers investigating the RAS pathway and developing therapeutic interventions for cardiovascular diseases.[1][5]

Peptide Structure and Amino Acid Sequence

[Val⁵]-Angiotensin I is a decapeptide, meaning it is composed of a chain of ten amino acids. Its primary structure, or amino acid sequence, is fundamental to its three-dimensional conformation and subsequent biological activity.

Amino Acid Sequence

The specific sequence of amino acids for [Val⁵]-Angiotensin I is as follows:

Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu [6]

This can be represented using the single-letter amino acid codes as:

D-R-V-Y-V-H-P-F-H-L

Key Structural Features

The substitution of isoleucine with valine at the fifth position is the defining characteristic of this peptide analog. Both are hydrophobic, branched-chain amino acids, but the subtle difference in their side chains can influence the peptide's overall conformation and its interaction with enzymes like ACE. The presence of proline at position 7 is known to induce a bend in the peptide backbone, a feature that is critical for its recognition by ACE.[7]

The following table summarizes the key physicochemical properties of [Val⁵]-Angiotensin I:

| Property | Value | Source |

| Molecular Formula | C₆₁H₈₇N₁₇O₁₄ | [4][6] |

| Molecular Weight | 1282.5 g/mol | [6] |

| CAS Number | 484-43-5 | [4][6][8] |

The Renin-Angiotensin System Pathway

To fully appreciate the role of [Val⁵]-Angiotensin I, it is essential to understand its position within the broader context of the RAS. The following diagram illustrates the classical RAS pathway, highlighting the conversion of Angiotensin I to Angiotensin II.

Caption: The classical Renin-Angiotensin System (RAS) pathway.

As depicted, renin, an enzyme released from the kidneys, cleaves angiotensinogen to produce Angiotensin I.[1][9] Subsequently, ACE, found predominantly in the lungs, removes the C-terminal dipeptide (His-Leu) from Angiotensin I to form the octapeptide Angiotensin II.[3][5][9] Angiotensin II then exerts its physiological effects by binding to its receptors, primarily the AT1 receptor.[5]

Experimental Protocols for Characterization

The structural integrity and purity of synthetic peptides like [Val⁵]-Angiotensin I are critical for reproducible experimental results. The following are detailed, field-proven protocols for the characterization of this peptide.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and purity of peptides. High-resolution mass spectrometry can also provide fragmentation data to verify the amino acid sequence.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the lyophilized [Val⁵]-Angiotensin I peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution analysis.

-

Full Scan (MS1): Acquire data over a mass-to-charge (m/z) range of 200-2000.

-

Tandem MS (MS/MS): Use data-dependent acquisition to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID).

-

-

Data Analysis:

-

Confirm the presence of the correct molecular ion species for [Val⁵]-Angiotensin I.

-

Analyze the MS/MS fragmentation spectra to confirm the amino acid sequence.

-

Integrate the peak area of the main peptide in the chromatogram to assess purity.

-

Caption: Workflow for LC-MS/MS analysis of [Val⁵]-Angiotensin I.

NMR Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation.[10]

Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve [Val⁵]-Angiotensin I in a suitable buffer (e.g., 90% H₂O / 10% D₂O, pH 5.5) to a concentration of 1-5 mM.[7]

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Experiments:

-

¹H 1D: To assess sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.

-

-

Temperature: 298 K.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment using the TOCSY and NOESY spectra.

-

Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

-

Validate the final structures based on energetic and geometric parameters.

-

Proton NMR studies have indicated that angiotensin peptides generally adopt an extended backbone conformation in aqueous solution.[7] However, there is evidence for local structural preferences and interactions between side chains.[7]

Circular Dichroism for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution.[11][12]

Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of [Val⁵]-Angiotensin I in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

-

CD Measurement:

-

Spectropolarimeter: A CD spectropolarimeter.

-

Wavelength Range: 190-260 nm.

-

Cuvette Path Length: 1 mm.

-

Temperature: 25 °C.

-

Data Collection: Record the CD spectrum as an average of at least three scans.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity.

-

Analyze the resulting spectrum for characteristic secondary structure features. For instance, α-helical structures show negative bands at approximately 208 and 222 nm.[11]

-

Studies on angiotensin analogs have suggested the presence of a β-structure and folding at the N- and C-termini.[13]

Conclusion

[Val⁵]-Angiotensin I is a valuable tool for researchers studying the renin-angiotensin system. Its well-defined primary structure and its role as a substrate for ACE make it an ideal candidate for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other synthetic peptides, ensuring the scientific integrity and reproducibility of your research findings. By understanding the nuances of its structure and function, scientists can continue to unravel the complexities of the RAS and develop novel therapeutics for cardiovascular and related diseases.

References

-

ResearchGate. (n.d.). Pathways for the generation and metabolism of angiotensin peptides. Retrieved from [Link]

-

Li, Y., et al. (1993). Proton NMR studies of angiotensin II and its analogs in aqueous solution. PubMed. Retrieved from [Link]

-

antibodies-online.com. (n.d.). ACE Inhibitor Pathway. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Angiotensin: What It Is, Causes & Function. Retrieved from [Link]

-

Chappell, M. C. (2019). The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways. PubMed Central. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Val5, Asn9 - Angiotensin I, bullfrog. Retrieved from [Link]

-

Nakayama, T., et al. (1977). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I"). PubMed. Retrieved from [Link]

-

Sakharov, I. I., et al. (1987). [The use of 1H-NMR-spectroscopy for the study of peptide degradation by angiotensin-converting enzyme]. PubMed. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). [Val5]-Angiotensin I, human; CAS 484-43-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide structure and fragments of angiotensin I. Retrieved from [Link]

-

PNAS. (n.d.). NMR study of the possible interaction in solution of angiotensin II with a peptide encoded by angiotensin II complementary RNA. Retrieved from [Link]

-

Glickson, J. D., et al. (n.d.). Proton magnetic resonance study of angiotensin II (Asn1+Val5) in aqueous solution. Biochemistry. Retrieved from [Link]

-

Tian, W. X., et al. (1990). The changes of circular dichroism and fluorescence spectra, and the comparison with inactivation rates of angiotensin converting enzyme in guanidine solutions. PubMed. Retrieved from [Link]

-

Kono, T., et al. (1979). Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man. PubMed. Retrieved from [Link]

-

Lintner, K., et al. (1977). Circular dichroism studies of angiotensin II and analogues: effects of primary sequence, solvent, and pH on the side-chain conformation. PubMed. Retrieved from [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

Pritzkow, W., et al. (2013). Impurity identification and determination for the peptide hormone angiotensin I by liquid chromatography-high-resolution tandem mass spectrometry and the metrological impact on value assignments by amino acid analysis. PubMed. Retrieved from [Link]

-

Greff, D., et al. (1976). Circular-dichroism spectra of truncated and other analogs of angiotensin II. PubMed. Retrieved from [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

-

Fermandjian, S., et al. (n.d.). Studies of Angiotensin‐II Conformations by Circular Dichroism. European Journal of Biochemistry. Retrieved from [Link]

-

Weinkam, R. J., & Jorgensen, E. C. (1973). Synthesis and solution conformation of [Trp1, Val5]-angiotensin II. PubMed. Retrieved from [Link]

-

Lee, J., et al. (2016). Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor. PubMed. Retrieved from [Link]

-

Wiemer, G., et al. (2005). Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy. PubMed Central. Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. usbio.net [usbio.net]

- 4. CAS 484-43-5: (val5)-angiotensin I | CymitQuimica [cymitquimica.com]

- 5. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 6. peptide.com [peptide.com]

- 7. Proton NMR studies of angiotensin II and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 11. The changes of circular dichroism and fluorescence spectra, and the comparison with inactivation rates of angiotensin converting enzyme in guanidine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Circular dichroism studies of angiotensin II and analogues: effects of primary sequence, solvent, and pH on the side-chain conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular-dichroism spectra of truncated and other analogs of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological effects of "Angiotensin I, val(5)-" on blood pressure

An In-Depth Technical Guide to the Physiological Effects of [Val⁵]-Angiotensin I on Blood Pressure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract